N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226433-96-0
VCID: VC6882014
InChI: InChI=1S/C17H15N7OS/c25-15(20-9-14-22-12-4-1-2-5-13(12)23-14)8-11-10-26-17(21-11)24-16-18-6-3-7-19-16/h1-7,10H,8-9H2,(H,20,25)(H,22,23)(H,18,19,21,24)
SMILES: C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Molecular Formula: C17H15N7OS
Molecular Weight: 365.42

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

CAS No.: 1226433-96-0

Cat. No.: VC6882014

Molecular Formula: C17H15N7OS

Molecular Weight: 365.42

* For research use only. Not for human or veterinary use.

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide - 1226433-96-0

Specification

CAS No. 1226433-96-0
Molecular Formula C17H15N7OS
Molecular Weight 365.42
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C17H15N7OS/c25-15(20-9-14-22-12-4-1-2-5-13(12)23-14)8-11-10-26-17(21-11)24-16-18-6-3-7-19-16/h1-7,10H,8-9H2,(H,20,25)(H,22,23)(H,18,19,21,24)
Standard InChI Key SSVTZFZPWKFLLN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure features three distinct heterocyclic systems:

  • A 1H-benzo[d]imidazole moiety, which contributes aromaticity and hydrogen-bonding capabilities via its nitrogen atoms.

  • A thiazole ring substituted at the 2-position with a pyrimidin-2-ylamino group, introducing additional nitrogen-based electron density.

  • An acetamide bridge that connects the benzimidazole methyl group to the thiazole’s 4-position, providing conformational flexibility.

This combination creates a planar, polyaromatic system capable of interacting with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₇H₁₅N₇OS
Molecular Weight365.42 g/mol
IUPAC NameN-(1H-Benzimidazol-2-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
SolubilityLikely low aqueous solubility due to aromaticity; soluble in DMSO or DMF

The presence of multiple nitrogen atoms and sulfur enhances polar surface area, suggesting moderate permeability across biological membranes.

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, analogous benzimidazole-thiazole hybrids are typically constructed through:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Thiazole Ring Construction: Hantzsch thiazole synthesis using α-halo ketones and thioureas.

  • Acetamide Linkage: Coupling via carbodiimide-mediated reactions between carboxylic acids and amines .

Proposed Synthetic Route

A plausible pathway involves:

  • Synthesis of 2-(Pyrimidin-2-ylamino)thiazol-4-yl Acetic Acid:

    • React 2-aminopyrimidine with bromoacetyl bromide to form α-bromoacetamide.

    • Cyclize with thiourea in ethanol to generate the thiazole core .

  • Benzimidazole Methylamine Preparation:

    • Reduce 2-cyanobenzimidazole using LiAlH₄ to yield 2-(aminomethyl)benzimidazole.

  • Final Coupling:

    • Activate the acetic acid derivative as an NHS ester and react with benzimidazole methylamine in DCM .

Critical Parameters: Microwave-assisted synthesis could enhance yield and purity by reducing reaction times.

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazole-thiazole conjugates exhibit pronounced cytotoxicity:

  • N9 Analog: IC₅₀ = 5.85 µM against HCT116 colorectal carcinoma, surpassing 5-FU (IC₅₀ = 9.99 µM) .
    Mechanistically, these compounds may intercalate DNA or inhibit topoisomerase II, inducing apoptosis through ROS-mediated pathways .

Spectroscopic Characterization

Predicted Spectral Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.65 (s, 1H, NH), 7.85–7.15 (m, 6H, Ar-H), 4.45 (s, 2H, CH₂), 3.70 (s, 2H, CH₂CO)
IR3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N thiazole)
MS (ESI+)m/z 366.42 [M+H]⁺

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antimicrobial Agents: Structural optimization (e.g., introducing fluoro or nitro groups) could enhance DHFR inhibition .

  • Targeted Cancer Therapy: Conjugation with folate vectors may improve selectivity for cancer cells overexpressing folate receptors.

Challenges and Innovations

  • Solubility Enhancement: Prodrug strategies using phosphate esters or cyclodextrin complexes could address poor bioavailability.

  • In Vivo Validation: Pharmacokinetic studies in murine models are needed to assess oral absorption and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator